molecular formula C9H13N3O2S B13622117 N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide

N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide

Cat. No.: B13622117
M. Wt: 227.29 g/mol
InChI Key: DVAABEPDYFBQKM-UHFFFAOYSA-N
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Description

N-[6-(aminomethyl)pyridin-2-yl]cyclopropanesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an aminomethyl group at the 6-position and a cyclopropanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(aminomethyl)pyridin-2-yl]cyclopropanesulfonamide typically involves the reaction of 6-(aminomethyl)pyridine with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[6-(aminomethyl)pyridin-2-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[6-(aminomethyl)pyridin-2-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-(aminomethyl)pyridin-2-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the sulfonamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(aminomethyl)pyridin-2-yl]cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]cyclopropanesulfonamide

InChI

InChI=1S/C9H13N3O2S/c10-6-7-2-1-3-9(11-7)12-15(13,14)8-4-5-8/h1-3,8H,4-6,10H2,(H,11,12)

InChI Key

DVAABEPDYFBQKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC(=N2)CN

Origin of Product

United States

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